2-(4-(3-Formyl-2,5-diphenyl-1h-pyrrol-1-yl)phenoxy)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(3-Formyl-2,5-diphenyl-1h-pyrrol-1-yl)phenoxy)acetic acid is a complex organic compound with the molecular formula C25H19NO4 and a molecular weight of 397.42 g/mol . This compound features a pyrrole ring, which is a five-membered heterocyclic structure containing one nitrogen atom. The presence of the formyl group and the phenoxyacetic acid moiety adds to its chemical diversity and potential reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(3-Formyl-2,5-diphenyl-1h-pyrrol-1-yl)phenoxy)acetic acid typically involves multi-step organic reactions. One common method includes the condensation of 2,5-dimethoxytetrahydrofuran with various amines in the presence of a catalytic amount of iron (III) chloride . This reaction forms the pyrrole ring, which is then further functionalized to introduce the formyl and phenoxyacetic acid groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-(4-(3-Formyl-2,5-diphenyl-1h-pyrrol-1-yl)phenoxy)acetic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Various nucleophiles depending on the desired substitution product
Major Products Formed
Oxidation: Carboxylic acid derivatives
Reduction: Alcohol derivatives
Substitution: Various substituted phenoxyacetic acid derivatives
Scientific Research Applications
2-(4-(3-Formyl-2,5-diphenyl-1h-pyrrol-1-yl)phenoxy)acetic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(4-(3-Formyl-2,5-diphenyl-1h-pyrrol-1-yl)phenoxy)acetic acid involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity . The phenoxyacetic acid moiety may also interact with cellular receptors or enzymes, modulating their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-(3-Formyl-2,5-dimethyl-1H-pyrrol-1-yl)phenoxy)acetic acid
- 4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl acetic acid
- 2-Formyl-5-(methoxymethyl)-1H-pyrrol-1-yl acetic acid
Uniqueness
2-(4-(3-Formyl-2,5-diphenyl-1h-pyrrol-1-yl)phenoxy)acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C25H19NO4 |
---|---|
Molecular Weight |
397.4 g/mol |
IUPAC Name |
2-[4-(3-formyl-2,5-diphenylpyrrol-1-yl)phenoxy]acetic acid |
InChI |
InChI=1S/C25H19NO4/c27-16-20-15-23(18-7-3-1-4-8-18)26(25(20)19-9-5-2-6-10-19)21-11-13-22(14-12-21)30-17-24(28)29/h1-16H,17H2,(H,28,29) |
InChI Key |
LMULNIIZBBFQNN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(N2C3=CC=C(C=C3)OCC(=O)O)C4=CC=CC=C4)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.